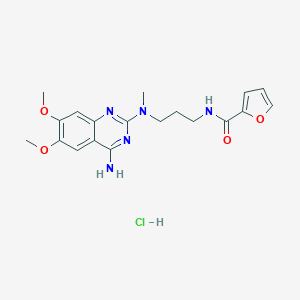

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride

Übersicht

Beschreibung

An impurity of Alfuzosin

Biologische Aktivität

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride, commonly referred to as a derivative of quinazoline, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in the context of cancer treatment and as an alpha-1 adrenergic antagonist. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- IUPAC Name : N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino]propyl]furan-2-carboxamide; hydrochloride

- Molecular Formula : C19H23N5O4·ClH

- Molecular Weight : 421.88 g/mol

- CAS Number : 72104-34-8

Structural Characteristics

The compound features a quinazoline core substituted with a furan-2-carboxamide moiety. This structural configuration is critical for its biological activity, influencing both receptor binding and metabolic stability.

- Alpha-1 Adrenergic Antagonism : The compound acts primarily as an antagonist at alpha-1 adrenergic receptors, which play a significant role in vasoconstriction and blood pressure regulation. This mechanism is particularly relevant in treating conditions like benign prostatic hyperplasia (BPH) and hypertension .

- Antitumor Activity : Research indicates that compounds similar to this one may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The quinazoline structure is known for its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's effectiveness against several cancer cell lines, including prostate and breast cancer cells. Key findings include:

- Cell Viability Reduction : The compound significantly reduced cell viability in treated cancer cells compared to control groups.

- Apoptosis Induction : Flow cytometry analyses revealed increased rates of apoptosis in cells treated with the compound, indicating its potential as an anticancer agent .

In Vivo Studies

Animal model studies have also been conducted to assess the therapeutic potential of the compound:

- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in a marked reduction in tumor size compared to untreated controls.

- Safety Profile : Toxicological assessments indicated that the compound exhibited a favorable safety profile with minimal adverse effects at therapeutic doses .

Case Studies

- Case Study on Prostate Cancer Treatment :

-

Combination Therapy Insights :

- Studies exploring the combination of this compound with other chemotherapeutics have suggested enhanced efficacy through synergistic effects, particularly when combined with traditional alkylating agents.

Eigenschaften

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]furan-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYASKMMJFCEPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543372 | |

| Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}furan-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98902-29-5 | |

| Record name | N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}furan-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.